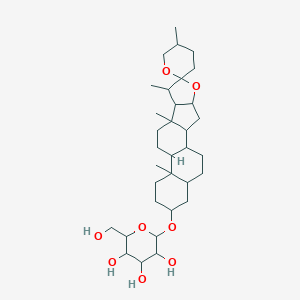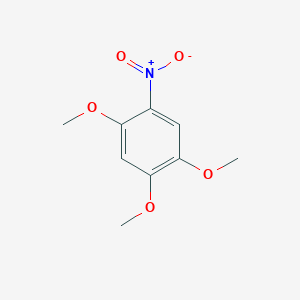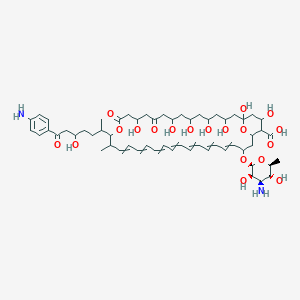
Partricin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Partricin is a natural compound that has been discovered in various fungal species. It has been found to have potential applications in the field of medicine due to its pharmacological properties.
Mécanisme D'action
The mechanism of action of Partricin is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase. Partricin has also been found to induce apoptosis, which is the programmed cell death of cancer cells.
Effets Biochimiques Et Physiologiques
Partricin has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Partricin has also been found to enhance the immune system and promote wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Partricin in lab experiments include its natural origin, low toxicity, and broad-spectrum activity. However, the limitations of using Partricin include its low solubility, instability, and difficulty in obtaining large quantities.
Orientations Futures
There are various future directions for the research on Partricin. Some of these include the development of new synthesis methods to improve its yield and stability, the investigation of its potential applications in other fields, such as agriculture and food science, and the exploration of its mechanism of action to better understand its pharmacological properties.
In conclusion, Partricin is a natural compound that has potential applications in the field of medicine due to its pharmacological properties. It has been extensively studied for its anticancer, antiviral, antibacterial, and antifungal properties. Partricin has been found to inhibit the growth of various cancer cell lines, induce apoptosis, and reduce inflammation, oxidative stress, and DNA damage. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Partricin can be synthesized through various methods, including extraction from fungal species or chemical synthesis. The extraction method involves the isolation of Partricin from fungal cultures using organic solvents. Chemical synthesis involves the use of chemical reactions to produce Partricin. The chemical synthesis method has been found to be more efficient and cost-effective.
Applications De Recherche Scientifique
Partricin has been extensively studied for its potential applications in the field of medicine. It has been found to have anticancer, antiviral, antibacterial, and antifungal properties. Partricin has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to be effective against viral infections, such as HIV and hepatitis C virus.
Propriétés
Numéro CAS |
11096-49-4 |
|---|---|
Nom du produit |
Partricin |
Formule moléculaire |
C58H84N2O19 |
Poids moléculaire |
1113.3 g/mol |
Nom IUPAC |
33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C58H84N2O19/c1-34-16-14-12-10-8-6-4-5-7-9-11-13-15-17-46(77-57-54(72)52(60)53(71)36(3)76-57)31-49-51(56(73)74)48(69)33-58(75,79-49)32-45(67)28-43(65)26-41(63)24-40(62)25-42(64)27-44(66)30-50(70)78-55(34)35(2)18-23-39(61)29-47(68)37-19-21-38(59)22-20-37/h4-17,19-22,34-36,39-41,43-46,48-49,51-55,57,61-63,65-67,69,71-72,75H,18,23-33,59-60H2,1-3H3,(H,73,74)/t34?,35?,36-,39?,40?,41?,43?,44?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57+,58?/m0/s1 |
Clé InChI |
NVJUPMZQNWDHTL-BGZDCYLNSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)O)O)N)O |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
SMILES canonique |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Autres numéros CAS |
11096-49-4 |
Synonymes |
partricin SPA-S 132 SPA-S-132 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







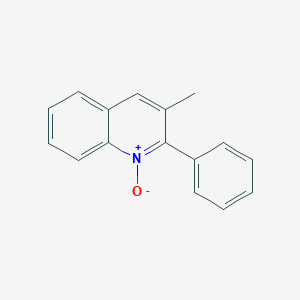
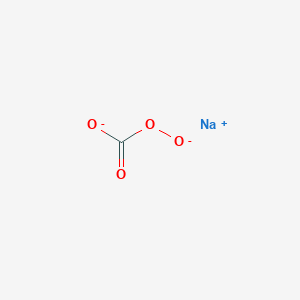
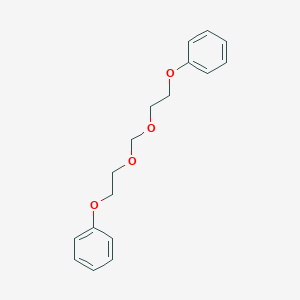

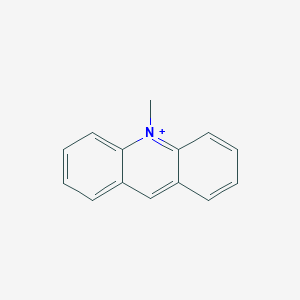
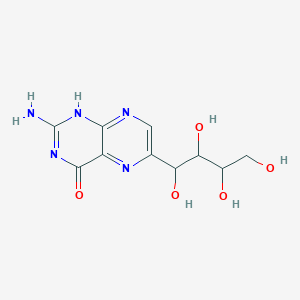
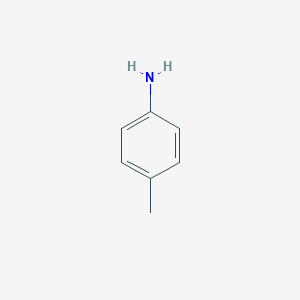
![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)
